molecular formula C9H10O3 B13943052 4H-1,3-Benzodioxin-7-ylmethanol CAS No. 499771-06-1

4H-1,3-Benzodioxin-7-ylmethanol

Cat. No.: B13943052
CAS No.: 499771-06-1
M. Wt: 166.17 g/mol
InChI Key: LFIBAAVBULGYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Benzodioxin-7-ylmethanol is an organic compound with the molecular formula C9H10O3. It is a derivative of benzodioxin, characterized by the presence of a methanol group attached to the benzodioxin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin-7-ylmethanol typically involves the reaction of salicylic acid with acetylenic esters. This reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature, leading to the formation of the desired benzodioxin derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of benzodioxin-7-carboxylic acid.

    Reduction: Formation of benzodioxin-7-ylmethanol.

    Substitution: Formation of various substituted benzodioxin derivatives.

Scientific Research Applications

4H-1,3-Benzodioxin-7-ylmethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-7-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzodioxin: The parent compound without the methanol group.

    Benzodioxin-7-carboxylic acid: An oxidized derivative of 4H-1,3-Benzodioxin-7-ylmethanol.

    Benzodioxin-7-ylmethanol derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to the presence of the methanol group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used as a precursor for the synthesis of more complex molecules and materials .

Properties

CAS No.

499771-06-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4H-1,3-benzodioxin-7-ylmethanol

InChI

InChI=1S/C9H10O3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,10H,4-6H2

InChI Key

LFIBAAVBULGYJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)CO)OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.